molecular formula C10H17N3 B13971269 3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13971269
M. Wt: 179.26 g/mol
InChI Key: UJWDFJVTXVZUMX-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family It is characterized by a cyclopropyl group, an isopropyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with isopropyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Similar structure but lacks the isopropyl group.

    1-isopropyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the cyclopropyl group.

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Another similar compound with slight structural variations.

Uniqueness

3-cyclopropyl-N-isopropyl-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and isopropyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7(2)11-10-6-9(8-4-5-8)12-13(10)3/h6-8,11H,4-5H2,1-3H3

InChI Key

UJWDFJVTXVZUMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NN1C)C2CC2

Origin of Product

United States

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